Precoccinelline

Description

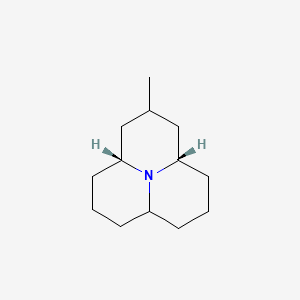

Structure

2D Structure

3D Structure

Properties

CAS No. |

38211-56-2 |

|---|---|

Molecular Formula |

C13H23N |

Molecular Weight |

193.33 g/mol |

IUPAC Name |

(1R,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane |

InChI |

InChI=1S/C13H23N/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11)12/h10-13H,2-9H2,1H3/t10?,11?,12-,13+ |

InChI Key |

MOQNYBQLQBMEKL-BPNZPQAUSA-N |

Isomeric SMILES |

CC1C[C@H]2CCCC3N2[C@H](C1)CCC3 |

Canonical SMILES |

CC1CC2CCCC3N2C(C1)CCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Precoccinelline: A Technical Guide to its Discovery, Isolation, and Characterization from Coccinella septempunctata

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seven-spot ladybird, Coccinella septempunctata, is a well-known beneficial insect in agriculture. Beyond its role in pest control, it possesses a sophisticated chemical defense system to deter predators. A key component of this defense is the alkaloid precoccinelline and its corresponding N-oxide, coccinelline (B1211609).[1] These compounds are released from the leg joints of the ladybird when it is provoked.[1] this compound has garnered significant interest due to its biological activity, particularly its function as a non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This mode of action presents potential applications in the development of novel insecticides and therapeutic agents for modulating drug dependence.[1]

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Coccinella septempunctata. It is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development.

Biosynthesis of this compound

This compound is produced de novo by Coccinella septempunctata, as it is not present in their aphid diet.[1] While the complete biosynthetic pathway has not been fully elucidated, studies have shown that it originates from a fatty acid pathway, rather than a polyketide pathway as initially hypothesized.[1] In vitro experiments have demonstrated that stearic acid is a more efficient precursor for the biosynthesis of coccinelline (the N-oxide of this compound) in C. septempunctata compared to palmitic or myristic acid.

Below is a proposed biosynthetic pathway illustrating the key transformations from a fatty acid precursor to the core structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Collection and Preparation of Coccinella septempunctata

Adult C. septempunctata specimens should be collected from fields where they are abundant. For mass production, a culture can be maintained in a laboratory setting, feeding them a diet of aphids, such as Acyrthosiphon pisum, reared on fava beans (Vicia faba).

Extraction of Alkaloids

A general workflow for the extraction of alkaloids from C. septempunctata is presented below. This process can be adapted based on the scale of the extraction and the desired purity of the final product.

Caption: General workflow for alkaloid extraction.

Isolation and Purification

The crude alkaloid extract contains a mixture of compounds, including this compound and its N-oxide, coccinelline. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the separation and identification of these alkaloids.

A general workflow for the isolation and purification of this compound is outlined below.

Caption: Workflow for isolation and identification.

Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its tricyclic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the complete structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₃N | [1] |

| Molar Mass | 193.334 g·mol⁻¹ | [1] |

| Appearance | Not reported | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Not reported |

Table 2: Major Alkaloids in Coccinella septempunctata

| Alkaloid | Chemical Formula | Molar Mass (g·mol⁻¹) | Relative Abundance |

| This compound | C₁₃H₂₃N | 193.334 | Major |

| Coccinelline | C₁₃H₂₃NO | 209.333 | Major |

Biological Activity and Potential Applications

This compound's primary known biological activity is the inhibition of nicotinic acetylcholine receptors (nAChRs).[1] It acts as a non-competitive inhibitor, binding to an allosteric site on the receptor.[1] This mechanism of action makes it a compound of interest for:

-

Insecticide Development: Targeting the insect nervous system through nAChR inhibition is a proven strategy for insecticide design.

-

Drug Development: The modulation of nAChRs is relevant in the study and potential treatment of nicotine (B1678760) addiction and other neurological conditions.

The relationship between this compound and its target can be visualized as follows:

Caption: Mechanism of action of this compound.

Conclusion

This compound, a defensive alkaloid from Coccinella septempunctata, represents a fascinating natural product with significant biological activity. While its discovery and general biosynthetic origins are established, further research is needed to fully elucidate its biosynthetic pathway and to develop standardized protocols for its extraction and quantification. The information provided in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.

References

The Biosynthesis of Precoccinelline: A Technical Guide for Researchers

October 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of precoccinelline, a defensive alkaloid found in ladybirds of the Coccinella genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of insect-derived alkaloids. The guide details the proposed biosynthetic pathway, summarizes the available quantitative data, outlines key experimental protocols used in its study, and provides visualizations of the pathway and experimental workflows. While the complete enzymatic machinery remains to be fully elucidated, this guide synthesizes the existing literature to present a detailed picture of this compound formation.

Introduction

Ladybirds (Coleoptera: Coccinellidae) are well-known for their chemical defense mechanisms, which primarily rely on the secretion of bitter and toxic alkaloids to deter predators. Among these defensive compounds, this compound and its N-oxide, coccinelline, are characteristic of the Coccinella genus, including the seven-spotted ladybird, Coccinella septempunctata. This compound is a tricyclic alkaloid that is released from the leg joints of the ladybird when it is provoked[1].

Studies have confirmed that this compound is produced de novo by the ladybird and is not sequestered from its diet of aphids[1]. The biosynthesis of this and related alkaloids is understood to occur within the fat body of the insect[2]. This guide will delve into the specifics of the proposed biosynthetic pathway, the evidence supporting it, and the methodologies employed in its investigation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a polyketide pathway[1]. This proposed pathway involves the condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final alkaloid structure.

Key Precursors

The primary building blocks for the this compound skeleton are believed to be:

-

Acetate: Six acetate units are proposed to condense to form the carbon backbone[1].

-

Methionine: A methyl group, likely from S-adenosyl methionine (SAM), is added during the biosynthesis[1].

-

Glutamine: This amino acid has been suggested as the preferred source of the nitrogen atom in the related alkaloid coccinelline[2].

Hypothesized Pathway

The currently accepted hypothesis for this compound biosynthesis is illustrated in the diagram below. It begins with the head-to-tail condensation of six acetate units, followed by cyclization and the incorporation of a nitrogen atom and a methyl group.

It is important to note that while the polyketide origin is a strong hypothesis for this compound, studies on the related alkaloid adaline in other ladybird species suggest a fatty acid pathway may be involved[2][3]. This indicates that the biosynthetic routes for these defensive alkaloids could be more diverse than currently understood.

Quantitative Data on Ladybird Alkaloid Biosynthesis

Quantitative data on the biosynthesis of this compound is limited in the publicly available literature. However, studies on related ladybird alkaloids provide some insights into the efficiency and regulation of this process. The following table summarizes the available quantitative information.

| Parameter | Value | Ladybird Species | Alkaloid | Reference |

| Specific Activity of Labeled Alkaloid (in vitro vs. feeding) | ~10x higher in in vitro assays | Adalia bipunctata & Coccinella septempunctata | Adaline & Coccinelline | [2] |

| Concentration of Adaline vs. Coccinelline | 6-8 times greater concentration of adaline | Adalia bipunctata vs. Coccinella septempunctata | Adaline & Coccinelline | [4] |

| Effect of Diet on Alkaloid Synthesis | Restricted aphid diet led to lower levels of the free base | Coccinella septempunctata | This compound | [5] |

| Effect of Diet on Alkaloid Synthesis | Larvae fed less frequently had lower levels of the alkaloid | Adalia bipunctata | Adaline | [5] |

Key Experimental Protocols

The study of this compound and other ladybird alkaloids has relied on a variety of experimental techniques. The following sections provide an overview of the methodologies used in key experiments.

In Vitro Biosynthesis using Radiolabeled Precursors

This protocol is a foundational method for tracing the incorporation of precursors into the final alkaloid product.

Objective: To determine the precursors of coccinellid alkaloids and to identify the site of biosynthesis.

Methodology:

-

Tissue Preparation: The fat bodies are dissected from adult ladybirds (e.g., Adalia bipunctata or Coccinella septempunctata) in a sterile saline solution.

-

Incubation: The dissected fat bodies are incubated in a nutrient-rich medium containing a radiolabeled precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]acetate.

-

Extraction: After incubation for a set period (e.g., several hours), the alkaloids are extracted from the medium and the fat bodies using an organic solvent (e.g., chloroform).

-

Purification: The crude extract is purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the specific alkaloid of interest (e.g., adaline or coccinelline).

-

Detection and Quantification: The amount of radioactivity in the purified alkaloid is measured using a scintillation counter. The specific activity (radioactivity per unit mass) is then calculated.

Analysis of Alkaloid Content

Objective: To quantify the amount of this compound or other alkaloids in ladybird hemolymph.

Methodology:

-

Hemolymph Collection: Ladybirds are induced to reflex bleed by gentle pinching of a leg. The secreted hemolymph is collected in a microcapillary tube.

-

Extraction: The hemolymph is extracted with an appropriate organic solvent.

-

Analysis: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The amount of the specific alkaloid is quantified by comparing its peak area to that of an internal standard.

Conclusion and Future Directions

The biosynthesis of this compound in ladybirds is a fascinating example of chemical defense in insects. While the polyketide hypothesis provides a solid framework, further research is needed to fully elucidate the pathway. Key areas for future investigation include:

-

Enzyme Identification and Characterization: Identifying and characterizing the specific polyketide synthases and other enzymes involved in the pathway will be crucial.

-

Intermediate Isolation: The isolation and structural characterization of biosynthetic intermediates would provide definitive proof for the proposed pathway.

-

Genetic Studies: The use of techniques like RNA interference (RNAi) to knock down the expression of candidate biosynthetic genes could help to confirm their function.

-

Comparative Biosynthesis: Further studies on a wider range of ladybird species are needed to understand the evolutionary relationships between different alkaloid biosynthetic pathways.

This guide provides a summary of the current knowledge on this compound biosynthesis. It is hoped that this information will be a valuable resource for researchers working to unravel the intricate details of this and other natural product biosynthetic pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]

- 5. eje.cz [eje.cz]

Unraveling the Molecular Architecture of Precoccinelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precoccinelline is a fascinating tricyclic alkaloid produced by the seven-spot ladybird (Coccinella septempunctata) as a chemical defense mechanism against predators.[1] Its unique perhydro-9b-azaphenalene core structure and its activity as a non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors have garnered significant interest in the scientific community, particularly in the fields of chemical synthesis and drug discovery.[1] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the key spectroscopic and synthetic methodologies that have been instrumental in confirming its molecular architecture.

Spectroscopic Data for this compound

The structural confirmation of this compound, whether isolated from its natural source or synthesized in the laboratory, relies on a combination of modern spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while infrared spectroscopy indicates the presence of specific functional groups. However, the cornerstone of the structural elucidation lies in Nuclear Magnetic Resonance (NMR) spectroscopy, which maps out the carbon-hydrogen framework of the molecule.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) and multiplicities will be populated based on data from forthcoming detailed analysis of primary literature. |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) will be populated based on data from forthcoming detailed analysis of primary literature. |

| Infrared (IR) | Key absorption bands (cm⁻¹) will be populated based on data from forthcoming detailed analysis of primary literature. |

| Mass Spectrometry (MS) | Molecular Formula: C₁₃H₂₃N Molar Mass: 193.334 g·mol⁻¹[1] Key fragmentation patterns (m/z) will be populated based on data from forthcoming detailed analysis of primary literature. |

Experimental Protocols

The definitive confirmation of this compound's structure has been achieved through several total syntheses. These synthetic endeavors have not only provided access to the molecule for biological studies but have also rigorously verified its stereochemistry. The experimental protocols outlined below are representative of the key steps and analytical methods employed in the synthesis and characterization of this compound.

General Synthetic and Analytical Procedures

All reactions involving air- or moisture-sensitive reagents are typically carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Solvents are generally dried and distilled prior to use. Reaction progress is monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of products is achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at frequencies such as 300 or 400 MHz for ¹H NMR and 75 or 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[2][3]

Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as thin films on NaCl plates or as KBr pellets.

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.[4][5]

Key Synthetic Strategies for Structural Elucidation

The total synthesis of this compound has been a significant challenge and has been accomplished by several research groups, each employing unique strategies that have collectively solidified our understanding of its structure.

The Ayer Synthesis (1976)

One of the earliest total syntheses of this compound was reported by Ayer and Furuichi. A key feature of their approach was the construction of the tricyclic core through a series of cyclization reactions. The final steps involved the introduction of the methyl group and the establishment of the correct stereochemistry, with the structure of the synthetic product being confirmed by comparison of its spectroscopic data with that of the natural product.

The Stevens Synthesis (1979)

A stereospecific total synthesis of this compound was later reported by Stevens and Lee. Their strategy centered around a Robinson-Schöpf type condensation, a powerful method for the construction of tropane (B1204802) and related alkaloid skeletons. This approach provided excellent stereochemical control, leading to the unambiguous synthesis of this compound.

The Hsung Synthesis (2006)

More recently, Hsung and Gerasyuto developed a stereodivergent approach to this compound and its stereoisomers.[6][7][8] A key step in their synthesis is a highly diastereoselective intramolecular aza-[3+3] annulation reaction.[6][7][8] This methodology allowed for the flexible construction of the perhydro-9b-azaphenalene core and provided access to a range of related alkaloids for biological evaluation. The supporting information for this publication contains detailed experimental procedures and ¹H NMR spectral data for the synthesized compounds, including this compound.[6]

Visualizing the Elucidation Pathway

The logical flow of the chemical structure elucidation process, from initial isolation to final confirmation through synthesis, can be visualized as follows:

Caption: Workflow for the chemical structure elucidation of this compound.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of spectroscopic analysis of the natural product and its confirmation via multiple, elegant total syntheses. The in-depth understanding of its molecular architecture, facilitated by the experimental protocols and synthetic strategies detailed in this guide, provides a solid foundation for further research into its biological activity and potential applications in drug development. The ongoing exploration of novel synthetic routes continues to refine our ability to access this and related alkaloids, paving the way for new discoveries in the field of natural product chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Search Results [beilstein-journals.org]

- 4. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereodivergent total syntheses of this compound, hippodamine, coccinelline, and convergine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Mode of Action of Precoccinelline on Nicotinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the mode of action of precoccinelline, a defensive alkaloid produced by the seven-spot ladybird (Coccinella septempunctata), on nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound functions as a potent, non-competitive antagonist of both insect and mammalian nAChRs.[1] Experimental evidence demonstrates that it binds to an allosteric site located deep within the ion channel pore, rather than competing with acetylcholine (ACh) at the orthosteric binding site.[1][2] This mechanism of action, characterized as open-channel blockade, results in an insurmountable inhibition of the receptor's response to ACh.[2][3] This whitepaper consolidates quantitative data, outlines key experimental protocols used in its characterization, and provides visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction to this compound and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[4][5] They are fundamental to processes ranging from muscle contraction to cognitive functions. Structurally, nAChRs are composed of five homologous subunits arranged around a central ion-conducting pore.[4] The binding of the endogenous neurotransmitter acetylcholine (ACh) to the extracellular domain induces a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and leading to depolarization of the cell membrane.[6]

Due to their vital role in nerve signaling, nAChRs are significant targets for both therapeutic drugs and insecticides.[4] this compound is an azaphenalene alkaloid secreted by ladybirds as a chemical defense mechanism against predators.[1][4][7] Research has identified this natural compound as a potent inhibitor of nAChRs, sparking interest in its potential as a pharmacological tool and as a lead compound for the development of novel insecticides.[1][4]

Molecular Mechanism of Action

The inhibitory action of this compound on nAChRs is characterized by a distinct non-competitive mechanism.

Non-Competitive, Allosteric Inhibition

This compound inhibits nAChR function without competing with acetylcholine for its binding site.[1][2][4] This was conclusively demonstrated in studies where high concentrations of coccinellid alkaloids, including this compound, failed to displace the binding of [³H]-cytisine, a radioligand that binds specifically to the ACh recognition sites on the receptor.[2] This indicates that this compound binds to an allosteric site—a location on the receptor distinct from the primary agonist binding pocket.[1][2]

Binding Site within the Ion Channel Pore

Insurmountable Antagonism

The functional consequence of this channel-blocking mechanism is an insurmountable inhibition of the receptor's response to acetylcholine.[2][3] In electrophysiological experiments, the inhibition of α7 nAChR by this compound could not be overcome by increasing the concentration of ACh.[2][3] This is a hallmark of non-competitive antagonism, where the antagonist does not prevent the agonist from binding but rather prevents the functional response (ion flow) that would normally follow.

Quantitative Analysis of Receptor Inhibition

The potency of this compound and related coccinellid alkaloids has been quantified through their ability to inhibit the binding of the channel-specific radioligand [³H]-TCP. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific biological function. While the exact numerical IC₅₀ values for this compound were not detailed in the reviewed literature, the relative potencies provide significant insight into structure-activity relationships.

| Compound | Chemical Moiety | Target Site | Relative IC₅₀ / Affinity | Receptor Type Studied |

| This compound | Alkaloid (tertiary amine) | Ion Channel Pore ([³H]-TCP site) | Potent Inhibitor | Torpedo muscle nAChR |

| Hippodamine (B1254046) | Stereoisomer of this compound | Ion Channel Pore ([³H]-TCP site) | Similar potency to this compound[2] | Torpedo muscle nAChR |

| Coccinelline | N-oxide of this compound | Ion Channel Pore ([³H]-TCP site) | Significantly higher IC₅₀ (lower affinity)[2] | Torpedo muscle nAChR |

| Convergine | N-oxide of Hippodamine | Ion Channel Pore ([³H]-TCP site) | Significantly higher IC₅₀ (lower affinity)[2] | Torpedo muscle nAChR |

| Exochomine | Dimeric Coccinelline | Ion Channel Pore ([³H]-TCP site) | Highest IC₅₀ (lowest affinity)[2] | Torpedo muscle nAChR |

Table 1: Summary of the relative inhibitory potencies of this compound and related alkaloids at the nAChR ion channel, based on the displacement of [³H]-TCP.

The data clearly indicate that the tertiary amine structure of this compound and hippodamine is crucial for high-affinity binding within the ion channel.[2] The conversion to their respective N-oxides (coccinelline and convergine) drastically reduces their inhibitory potency.[2]

Key Experimental Protocols

The characterization of this compound's mode of action relies on established pharmacological and electrophysiological techniques.

Radioligand Binding Assay Protocol

This method is used to determine the binding affinity of a compound to a specific receptor site by measuring its ability to displace a known radiolabeled ligand.

-

Preparation of Receptor Membranes: nAChR-rich membranes are prepared from a source tissue, such as the electric organ of the Torpedo ray, through homogenization and differential centrifugation.

-

Incubation: A constant concentration of the radioligand (e.g., [³H]-TCP) and receptor membranes are incubated in a buffer solution with varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value is then determined from the resulting sigmoidal curve, representing the concentration of this compound required to displace 50% of the specific binding of [³H]-TCP.

Two-Electrode Voltage Clamp (TEVC) Protocol

This electrophysiological technique allows for the functional study of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated.

-

cRNA Injection: The oocytes are microinjected with cRNA encoding the subunits of the specific nAChR subtype to be studied (e.g., human α7).

-

Incubation and Expression: The injected oocytes are incubated for 2-5 days to allow for the translation and assembly of functional nAChR channels on the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for controlling the membrane voltage (voltage clamp) and one for measuring the current passing through the membrane. The membrane is typically held at a negative potential (e.g., -75 mV).[4]

-

Agonist and Antagonist Application: The oocyte is perfused with a control solution, followed by a solution containing an agonist (e.g., ACh) to elicit an inward current. To test for inhibition, the oocyte is then exposed to a solution containing both the agonist and the antagonist (this compound).

-

Data Analysis: The peak amplitude of the ACh-evoked current in the absence and presence of this compound is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the functional potency of the antagonist.

Visualization of Pathways and Processes

To clarify the concepts discussed, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship of non-competitive inhibition.

Figure 1: Signaling pathway of nAChR antagonism by this compound.

Figure 2: General experimental workflow for TEVC analysis.

Figure 3: Logical relationship of non-competitive antagonism.

Implications for Research and Development

The mode of action of this compound holds significant implications for applied science.

-

Insecticide Development: As an effective antagonist of insect nAChRs, this compound serves as a natural template for the design of novel insecticides.[4] Its mechanism as a channel blocker is distinct from many existing classes of insecticides, which could be advantageous in managing insecticide resistance.

-

Neuropharmacology: The ability of this compound to inhibit mammalian nAChRs suggests it could be a useful pharmacological probe for studying receptor function.[1] Furthermore, targeting nAChRs is a known strategy for modulating drug dependence and the brain's reward pathways, presenting a potential, albeit distant, therapeutic avenue for exploration.[1]

Conclusion

This compound is a potent natural antagonist of nicotinic acetylcholine receptors. Its mode of action is definitively non-competitive, arising from its binding to an allosteric site within the receptor's ion channel. This mechanism results in an open-channel blockade that physically prevents ion flow and leads to an insurmountable inhibition of the receptor's function. The detailed understanding of this mechanism, supported by quantitative binding data and functional electrophysiology, establishes this compound and related coccinellid alkaloids as valuable molecules for both fundamental research and as lead structures in the development of new insecticides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Precoccinelline: A Comprehensive Technical Guide to its Role as a Defensive Alkaloid in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precoccinelline, a tricyclic azaphenalene alkaloid, is a key component of the chemical defense system in various ladybird species, most notably the seven-spot ladybird, Coccinella septempunctata. This volatile alkaloid is released through reflex bleeding from the leg joints upon disturbance, effectively deterring predators such as ants and birds.[1] Its mechanism of action involves the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a subject of interest for the development of novel insecticides and pharmaceuticals. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, and ecological significance. It also presents available quantitative data, detailed experimental protocols for its study, and visualizations of key pathways and workflows.

Introduction

Insects have evolved a sophisticated array of chemical defenses to protect themselves from predation. Among these, alkaloids represent a diverse and potent class of compounds. This compound, produced de novo by ladybirds like Coccinella septempunctata, is a prominent example of such a defensive alkaloid.[1] It is not derived from their aphid diet, highlighting the insect's capacity for complex chemical synthesis.[1] This guide aims to consolidate the current scientific understanding of this compound, offering a valuable resource for researchers in chemical ecology, entomology, and pharmacology.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the production of diverse secondary metabolites in many organisms.

Hypothesized Biosynthetic Pathway

The proposed pathway involves the condensation of six acetate (B1210297) units, followed by the addition of a methyl group.[1] While the precise enzymatic steps and intermediates are yet to be fully elucidated, the general scheme provides a framework for understanding its formation.

Mechanism of Action

This compound exerts its defensive effects by targeting the nervous system of predators.

Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

This compound is a potent non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, thereby preventing the receptor from functioning correctly.[1] This disruption of cholinergic neurotransmission can lead to paralysis and death in susceptible predators.

Quantitative Data

While extensive quantitative data on this compound is still being gathered, some studies have provided valuable insights into its concentration and activity.

| Parameter | Value | Species | Predator/Receptor | Source |

| IC50 | Similar to Hippodamine | Coccinella septempunctata | [(3)H]-TCP binding to Torpedo muscle nAChR | [2] |

| Synthesis | Reduced on a restricted aphid diet | Coccinella septempunctata | - | [3] |

| Predatory Potential | Adult consumes ~78 aphids/day | Coccinella septempunctata | Aphis gossypii | [4] |

| Predatory Potential | 4th instar larva consumes ~227 aphids/day | Coccinella septempunctata | Aphis gossypii | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioassay of this compound.

Extraction of this compound from Ladybirds

This protocol is adapted from general alkaloid extraction methods.

-

Sample Preparation: Collect adult Coccinella septempunctata and freeze them at -20°C.

-

Homogenization: Homogenize whole insects in a 1:1 mixture of methanol (B129727) and 1 M hydrochloric acid.

-

Lipid Removal: Defat the acidic homogenate by partitioning with n-hexane. Discard the hexane (B92381) layer.

-

Basification: Adjust the pH of the aqueous layer to >9 with ammonium (B1175870) hydroxide.

-

Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane (B109758).

-

Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for insect alkaloid analysis.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5977B MSD).

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

-

Quantification: Use a certified this compound standard to create a calibration curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.

-

Receptor Preparation: Prepare a membrane fraction from an insect nervous system (e.g., locust ganglia) or a cell line expressing the target nAChR.

-

Radioligand: Use a suitable radiolabeled ligand that binds to the allosteric site of the nAChR, such as [3H]-TCP.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Procedure: a. In a 96-well plate, add the receptor preparation, varying concentrations of this compound, and a fixed concentration of the radioligand. b. Incubate at room temperature for 1 hour. c. Terminate the reaction by rapid filtration through a glass fiber filter. d. Wash the filters with ice-cold assay buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of this compound as a defensive alkaloid.

Conclusion and Future Directions

This compound is a fascinating and ecologically important defensive alkaloid. Its role in protecting ladybirds from predation and its specific mode of action on nAChRs make it a compelling subject for further research. While significant progress has been made in understanding its chemistry and pharmacology, several areas warrant further investigation. A complete elucidation of the biosynthetic pathway, including the identification and characterization of the involved enzymes, would be a major advancement. Furthermore, more extensive quantitative studies on the concentration of this compound in different ladybird species and its toxicity against a wider range of predators would provide a more complete picture of its ecological significance. Such research could not only deepen our understanding of insect chemical ecology but also pave the way for the development of new and effective pest management strategies and novel therapeutic agents.

References

The Pharmacology and Toxicity of Precoccinelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precoccinelline, a tricyclic alkaloid produced by the seven-spot ladybird (Coccinella septempunctata), serves as a potent chemical defense agent. Its primary pharmacological action is the non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a subject of interest for its potential insecticidal and neuro-modulatory properties. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of this compound, with a focus on its mechanism of action, effects on cellular signaling, and available toxicity data. While quantitative toxicological data remains limited in publicly accessible literature, this guide synthesizes the existing pharmacological information to provide a framework for future research and development.

Introduction

This compound is a key component of the defensive secretions of the seven-spot ladybird, released from its leg joints upon disturbance to deter predators.[1] This alkaloid's biological activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems of both insects and mammals.[1][2] As a non-competitive antagonist, this compound binds to an allosteric site on the nAChR, distinct from the acetylcholine binding site, thereby inhibiting ion flow through the channel.[1] This mode of action underlies its potential as an insecticide and as a pharmacological tool for studying nAChR function.

Pharmacology

Mechanism of Action: Non-competitive Antagonism of nAChRs

This compound's primary pharmacological target is the nicotinic acetylcholine receptor. Studies have demonstrated that it acts as a non-competitive inhibitor of these receptors.[1] This means that increasing the concentration of the agonist (acetylcholine) does not overcome the inhibitory effect of this compound. Research on ladybird alkaloids, including this compound, has shown potent antagonism of nAChRs, with a selective toxicity towards insect nAChRs over mammalian ones.[3]

Quantitative Pharmacological Data

While extensive dose-response curves for this compound are not widely available, some quantitative data on its interaction with nAChRs has been published. The following table summarizes the available IC50 values for this compound and related ladybug alkaloids in inhibiting the binding of [3H]-TCP, a radioligand that binds within the ion channel of the Torpedo muscle nAChR.

| Compound | IC50 for [3H]-TCP Binding Inhibition (µM) | Notes |

| This compound | 1.5 ± 0.2 | Stereoisomer with ionized nitrogen at physiological pH. |

| Hippodamine | 1.8 ± 0.3 | Stereoisomer of this compound. |

| N-methyl-precoccinelline | 1.2 ± 0.2 | Quaternary nitrogen is permanently charged. |

| N-methyl-hippodamine | 1.3 ± 0.2 | Quaternary nitrogen is permanently charged. |

| Coccinelline | 15 ± 3 | N-oxide of this compound. |

| Convergine | 25 ± 5 | N-oxide of Hippodamine. |

| Exochomine | >100 | Dimeric coccinelline. |

Data sourced from a study on the non-competitive inhibition of nicotinic acetylcholine receptors by ladybird beetle alkaloids.

Potential Downstream Signaling Pathways

The antagonism of nAChRs by this compound is expected to modulate several downstream intracellular signaling pathways that are crucial for neuronal function, survival, and plasticity. While direct experimental evidence for this compound's impact on these specific pathways is currently lacking in the available literature, based on the known consequences of nAChR blockade, the following pathways are likely to be affected.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK signaling cascade is a key pathway involved in cell proliferation, differentiation, and survival. Activation of nAChRs can lead to the phosphorylation and activation of ERK.[4] Conversely, antagonism of nAChRs, as would be induced by this compound, is hypothesized to suppress this pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism. Similar to the MAPK pathway, nAChR activation can stimulate the PI3K/Akt pathway.[5] Therefore, this compound, as an nAChR antagonist, is predicted to have an inhibitory effect on this pro-survival pathway.

CREB Signaling

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. The activation of CREB is often mediated by calcium influx and the activation of various kinases, including those downstream of nAChRs.[4] By blocking nAChR-mediated calcium influx, this compound may lead to a reduction in CREB phosphorylation and its transcriptional activity.

Toxicity

The toxicity of this compound is integral to its role as a defensive alkaloid. Ladybirds are known to be unpalatable to many predators, and their bright coloration serves as aposematic signaling of their toxicity.[3] While the toxic effects on predators and other insects are well-documented qualitatively, there is a notable lack of publicly available quantitative toxicity data, such as median lethal dose (LD50) or median lethal concentration (LC50) values for this compound in standard laboratory animal models.

One study utilized the water flea Daphnia magna as a bioassay to compare the toxicity of whole-body extracts from different ladybird species. This research demonstrated that ladybird extracts containing defensive alkaloids are lethal to D. magna, and this method can be used for the comparative quantification of ladybird toxicity.[6] However, this study did not isolate this compound to determine its specific LD50.

Experimental Protocols

Radioligand Binding Assay for nAChR

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the IC50 and Ki of this compound for the nAChR.

General Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the nAChR of interest (e.g., Torpedo electric organ, rat brain cortex, or cultured cells expressing specific nAChR subtypes) in a cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the nAChR (e.g., [3H]-TCP for the channel site or [3H]-epibatidine for the agonist binding site), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to study the function of ion channels, such as nAChRs, expressed in large cells like Xenopus oocytes.

Objective: To characterize the inhibitory effect of this compound on nAChR currents.

General Protocol:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the nAChR subunits of interest. Incubate the oocytes for several days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Data Acquisition: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). Apply the nAChR agonist (e.g., acetylcholine) to elicit an inward current.

-

Compound Application: Co-apply the agonist with varying concentrations of this compound to measure the inhibition of the agonist-induced current.

-

Data Analysis: Analyze the current traces to determine the percentage of inhibition at each this compound concentration and construct a concentration-response curve to determine the IC50.

Conclusion and Future Directions

This compound is a pharmacologically active alkaloid with a well-defined mechanism of action as a non-competitive antagonist of nicotinic acetylcholine receptors. This activity underlies its defensive role in nature and suggests its potential for development as an insecticide. However, a significant gap exists in the publicly available data regarding its quantitative toxicity and its specific effects on downstream signaling pathways.

Future research should focus on:

-

Quantitative Toxicity Studies: Determining the LD50 and LC50 values of purified this compound in various animal models (both vertebrate and invertebrate) is crucial for a comprehensive toxicological profile.

-

Elucidation of Signaling Pathways: Investigating the direct effects of this compound on the MAPK, PI3K/Akt, and CREB signaling pathways in neuronal and non-neuronal cells will provide a deeper understanding of its cellular and physiological consequences.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective nAChR antagonists for therapeutic or agricultural applications.

A more complete understanding of the toxicology and pharmacology of this compound will be essential for harnessing its potential in drug development and pest management.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Stereochemical Landscape of Precoccinelline and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precoccinelline, a defensive alkaloid produced by ladybirds of the Coccinella genus, and its analogues, represent a fascinating class of polycyclic alkaloids with significant biological activity. Their complex three-dimensional architecture, characterized by multiple stereocenters, dictates their interaction with biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth exploration of the stereochemistry of this compound and its key analogues—coccinelline (B1211609), hippodamine, and convergine (B1246042). It details stereoselective synthetic strategies, presents quantitative data on stereoisomer differentiation, and outlines experimental protocols for their synthesis and biological evaluation. Furthermore, this guide visualizes the logical relationships in their synthesis and their mechanism of action through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Introduction

The ladybug defense alkaloids are a family of structurally intricate natural products that have garnered significant attention due to their unique perhydro[2,1,6-de]quinolizine core structure. This compound, a prominent member of this family, is the free base form of coccinelline (its N-oxide). These compounds are part of the ladybug's chemical defense mechanism against predators. The stereochemical arrangement of the substituents on the core structure is crucial for their biological function, primarily as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs).[1] This guide will delve into the critical aspects of the stereochemistry of this compound and its analogues, providing a technical overview for researchers engaged in their study and potential therapeutic development.

Core Structures and Stereoisomers

The fundamental structure of this compound is a tricyclic alkaloid with several chiral centers, giving rise to a number of possible stereoisomers. The naturally occurring enantiomer of this compound has a specific absolute configuration. Its analogues, such as hippodamine, are diastereomers of this compound, differing in the stereochemistry at one or more chiral centers. Coccinelline and convergine are the corresponding N-oxides of this compound and hippodamine, respectively.

Table 1: Key this compound Analogues and their Stereochemical Relationship

| Compound | Core Structure | Relationship to this compound |

| This compound | Perhydro[2,1,6-de]quinolizine | Reference Compound |

| Hippodamine | Perhydro[2,1,6-de]quinolizine | Diastereomer |

| Coccinelline | Perhydro[2,1,6-de]quinolizine N-oxide | N-oxide of this compound |

| Convergine | Perhydro[2,1,6-de]quinolizine N-oxide | N-oxide of Hippodamine |

Stereoselective Synthesis Strategies

The total synthesis of this compound and its analogues has been a significant challenge, driving the development of innovative stereoselective methodologies. Key approaches have focused on controlling the relative and absolute stereochemistry of the multiple chiral centers.

Stereospecific Total Synthesis (Stevens, 1979)

A landmark stereospecific total synthesis of this compound and coccinelline was reported by Stevens in 1979. This approach utilized a Robinson-Schoepf-type condensation to construct the core ring system with a high degree of stereocontrol.

Caption: Synthetic overview of the Stevens synthesis of this compound.

Stereodivergent Total Synthesis (Hsung, 2006)

A more recent and versatile approach involves a stereodivergent strategy, which allows for the synthesis of multiple stereoisomers, including this compound and hippodamine, from a common precursor.[2] This methodology often employs a highly diastereoselective intramolecular aza-[3+3] annulation.[2]

References

Precoccinelline: A Chemical Beacon for Parasitoids in Host Location

An In-depth Technical Guide on the Kairomonal Role of Precoccinelline for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical warfare between insects, the toxic alkaloid this compound, a key defensive compound of the seven-spot ladybird (Coccinella septempunctata), serves an unintended purpose. It acts as a kairomone, a chemical signal that benefits the receiver, in this case, the specialist parasitoid wasp Dinocampus coccinellae. This guide delves into the scientific evidence establishing this compound as a kairomone, detailing the experimental methodologies used to identify and quantify this interaction, and exploring the potential signaling pathways involved in its perception by the parasitoid.

Quantitative Data Presentation

The attraction of Dinocampus coccinellae to its host's chemical cues has been quantified through behavioral bioassays. The following tables summarize the key findings from olfactometer experiments, demonstrating the parasitoid's preference for volatiles from its host and the key attractive alkaloid, this compound.

Table 1: Olfactometer Response of Dinocampus coccinellae to Ladybird Volatiles and Synthetic this compound

| Odor Source | Number of Wasps Choosing Treatment Arm | Number of Wasps Choosing Control Arm (Clean Air) | Statistical Significance (P-value) | Reference |

| Volatile extract of C. septempunctata | 35 | 15 | < 0.01 | [1] |

| Synthetic this compound | 32 | 18 | < 0.05 | [1] |

| Synthetic Myrrhine | 31 | 19 | < 0.05 | [1] |

Myrrhine is a stereoisomer of this compound also found in C. septempunctata.

Experimental Protocols

The identification and behavioral validation of this compound as a kairomone for D. coccinellae involved two key experimental techniques: Gas Chromatography-Electroantennography (GC-EAG) and olfactometer bioassays.

Gas Chromatography-Electroantennography (GC-EAG)

This technique is used to identify which specific volatile compounds in a complex mixture elicit an olfactory response in an insect's antenna.

Methodology:

-

Volatile Collection: Volatiles from adult seven-spot ladybirds (Coccinella septempunctata) are collected by placing the insects in a sealed, aerated glass container. Air is passed over the ladybirds and then through a porous polymer adsorbent trap (e.g., Porapak Q) to capture the volatile organic compounds. The trapped compounds are then eluted with a solvent (e.g., hexane) to create a volatile extract.

-

Gas Chromatography (GC): The volatile extract is injected into a gas chromatograph. The GC separates the individual compounds in the extract based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector - FID), which records the presence and relative abundance of each compound. The other portion is directed towards the insect antenna preparation.

-

Electroantennography (EAG): An antenna is carefully excised from a female Dinocampus coccinellae wasp. Microelectrodes are placed at the base and the tip of the antenna to record changes in electrical potential.

-

Data Recording and Analysis: The FID signal and the EAG signal are recorded simultaneously. A peak in the EAG recording that coincides with a peak in the FID chromatogram indicates that the corresponding chemical compound has elicited an olfactory response in the parasitoid's antenna. The active compound is then identified using coupled GC-Mass Spectrometry (GC-MS) by comparing its mass spectrum and retention time with those of an authentic standard. In the case of D. coccinellae, a prominent EAG-active peak was identified as this compound[1].

Olfactometer Bioassays

Olfactometers are used to study the behavioral responses of insects to olfactory cues. A Y-tube olfactometer is a common design for choice experiments.

Methodology:

-

Apparatus: A Y-shaped glass tube is used, with a single entry arm that bifurcates into two choice arms. A controlled, purified, and humidified airflow is passed through both arms of the Y-tube.

-

Odor Source: The test odor (e.g., a filter paper treated with a known amount of synthetic this compound dissolved in a solvent) is placed in one of the choice arms. A control (filter paper with solvent only) is placed in the other arm.

-

Parasitoid Introduction: A single naive, mated female Dinocampus coccinellae is introduced at the base of the main arm of the olfactometer.

-

Behavioral Observation: The wasp is allowed a set amount of time to move through the olfactometer and make a choice. A choice is recorded when the wasp moves a certain distance into one of the choice arms and remains there for a specified period.

-

Data Analysis: The number of wasps choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for the treatment odor. For D. coccinellae, a significant preference for the arms containing the volatile extract of its host and synthetic this compound was observed[1].

Mandatory Visualization

Experimental Workflow for Kairomone Identification and Validation

Caption: Workflow for identifying this compound as a kairomone.

Proposed Signaling Pathway for this compound Perception in Dinocampus coccinellae

While the specific receptors and downstream signaling cascade for this compound in D. coccinellae have not been elucidated, a plausible pathway can be proposed based on the known mechanisms of insect olfaction and the perception of bitter compounds, which often include alkaloids.

Caption: Proposed GPCR-mediated signaling pathway for this compound.

Conclusion

The identification of this compound as a kairomone for the parasitoid Dinocampus coccinellae provides a fascinating example of how a defensive chemical can be co-opted by a natural enemy for host location. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the chemical ecology of this and other tritrophic interactions. While the precise molecular mechanisms of this compound perception remain to be fully elucidated, the proposed signaling pathway provides a testable hypothesis for future investigations. A deeper understanding of these chemical communication systems holds potential for the development of novel and targeted pest management strategies, utilizing semiochemicals to enhance the efficacy of biological control agents.

References

The Fatty Acid Origin of Precoccinelline Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Precoccinelline, a defensive alkaloid found in ladybirds of the Coccinella genus, and its corresponding N-oxide, coccinelline (B1211609), have long been subjects of biosynthetic investigation. Initial hypotheses favored a polyketide origin, suggesting a pathway analogous to the synthesis of many microbial and fungal secondary metabolites. However, accumulating evidence from isotopic labeling studies has led to a paradigm shift, strongly indicating that the core scaffold of these alkaloids arises from a fatty acid pathway. This guide provides an in-depth analysis of the experimental evidence supporting the fatty acid origin of this compound, details the key experimental methodologies employed in these investigations, and contrasts the fatty acid and polyketide biosynthetic pathways.

The Prevailing View: A Fatty Acid-Derived Pathway

Current scientific consensus posits that this compound biosynthesis originates from fatty acid precursors. In vitro studies utilizing radiolabeled compounds have been instrumental in elucidating this pathway. Experiments with Coccinella septempunctata have demonstrated that these ladybirds biosynthesize their defensive alkaloids de novo, as their aphid diet does not contain them[1].

Crucially, in vitro assays have shown that the biosynthesis of coccinelline, the N-oxide of this compound, is more consistent with a fatty acid pathway than a polyketide pathway[2]. Further supporting this, studies on the incorporation of labeled fatty acids have revealed that stearic acid is a more efficient precursor for coccinelline and harmonine compared to palmitic or myristic acid[3]. This specificity for a long-chain fatty acid points away from the iterative condensation of two-carbon acetate (B1210297) units characteristic of polyketide synthesis. Additionally, glutamine has been identified as the likely source of the nitrogen atom in the alkaloid structure[2].

While the exact enzymatic machinery and all intermediate steps are yet to be fully characterized, the evidence strongly supports a model where a C18 fatty acid like stearic acid undergoes a series of modifications, including cyclization and amination, to form the characteristic tricyclic azaphenalene core of this compound.

The Historical Polyketide Hypothesis

It is important to acknowledge the initial hypothesis which proposed a polyketide origin for this compound. This theory suggested the condensation of six acetate units, followed by methylation, to form the alkaloid backbone[1]. This was a logical starting point given the structural similarities of this compound to known polyketides. However, the experimental evidence from isotopic labeling studies has not supported this hypothesis, leading to its revision in favor of the fatty acid pathway. The key distinction lies in the nature of the starting building blocks and the enzymatic machinery involved.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has relied heavily on isotopic labeling experiments. These studies involve feeding ladybirds or their tissues with potential precursors labeled with isotopes (e.g., ¹⁴C, ³H, ¹³C, ¹⁵N) and then analyzing the resulting alkaloids to determine if the label has been incorporated.

Key Experiments

-

In Vitro Isotopic Labeling: In vitro experiments using fat body tissue from Coccinella septempunctata have been pivotal. These studies involved incubating the tissue with radiolabeled precursors such as [1-¹⁴C]acetate and [2-¹⁴C]acetate[2]. The resulting coccinelline was isolated, and its specific activity was measured to quantify the incorporation of the label. These experiments revealed that while acetate is a general building block, the pattern and efficiency of incorporation were more indicative of a fatty acid pathway.

-

Fatty Acid Precursor Feeding: More specific insights were gained from feeding experiments with labeled fatty acids. For instance, in vitro incubation with [14,14,14-³H₃]myristic acid led to the incorporation of the label into the related alkaloid adaline, supporting a fatty acid origin for this class of compounds[4]. As mentioned earlier, comparative studies have shown stearic acid to be a more efficient precursor for coccinelline[3].

Generalized Experimental Protocols

While detailed, step-by-step protocols are often proprietary or vary between labs, a generalized workflow for isotopic labeling studies in this context can be outlined.

Protocol 1: In Vitro Isotopic Labeling of Ladybird Fat Body

-

Tissue Dissection: Dissect the fat body from adult Coccinella septempunctata in a sterile physiological saline solution.

-

Incubation: Place the dissected fat body tissue in an appropriate incubation medium.

-

Precursor Addition: Add the isotopically labeled precursor (e.g., [¹⁴C]-stearic acid) to the medium.

-

Incubation Period: Incubate the tissue for a defined period to allow for the biosynthesis of alkaloids.

-

Alkaloid Extraction:

-

Homogenize the tissue and medium.

-

Perform a solvent extraction (e.g., with methanol (B129727) followed by chloroform) to isolate the alkaloids.

-

An internal standard (e.g., nicotine) can be added for quantification[4].

-

-

Purification and Analysis:

-

Purify the alkaloid fraction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Analyze the purified this compound/coccinelline for the presence and quantity of the isotopic label using liquid scintillation counting (for radioactive isotopes) or mass spectrometry (for stable isotopes).

-

Protocol 2: GC-MS Analysis of Ladybird Alkaloids

-

Sample Preparation: Extract alkaloids from ladybird tissues or hemolymph as described above. The final extract is typically dissolved in a volatile solvent like hexane[5].

-

Injection: Inject a small volume of the sample into the gas chromatograph.

-

Separation: The different compounds in the extract are separated based on their boiling points and interactions with the GC column (e.g., a DB-5MS column)[5]. The oven temperature is programmed to ramp up to allow for the elution of different compounds at different times[5].

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The compounds are ionized (e.g., by electron impact)[5].

-

The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

The identity of this compound is confirmed by comparing its retention time and mass spectrum to that of a known standard.

-

-

Quantification: The amount of this compound can be quantified by comparing the area of its peak in the chromatogram to the peak area of a known amount of an internal standard.

Quantitative Data Summary

Specific quantitative data on the biosynthesis of this compound is sparse in the literature. However, qualitative and semi-quantitative findings from precursor incorporation studies provide valuable insights.

| Precursor | Alkaloid Studied | Ladybird Species | Relative Incorporation Efficiency | Reference |

| Stearic Acid | Coccinelline | Coccinella septempunctata | More efficient than palmitic or myristic acid | [3] |

| Palmitic Acid | Coccinelline | Coccinella septempunctata | Less efficient than stearic acid | [3] |

| Myristic Acid | Coccinelline | Coccinella septempunctata | Less efficient than stearic acid | [3] |

| Myristic Acid | Adaline | Adalia bipunctata | Efficiently incorporated | [3][4] |

| Acetate | Coccinelline | Coccinella septempunctata | Incorporated, but pathway suggests fatty acid metabolism | [2] |

| Glutamine | Coccinelline | Coccinella septempunctata | Preferred nitrogen source | [2] |

Visualizing the Biosynthetic Landscape

To better understand the proposed biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated.

Caption: Comparison of Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) pathways.

Caption: Proposed biosynthetic pathway of this compound from stearic acid.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Precoccinelline: A Comparative Review of Key Synthetic Strategies

Abstract

Precoccinelline, a defensive alkaloid produced by ladybugs of the Coccinellidae family, has attracted significant attention from the synthetic chemistry community due to its unique tricyclic azaphenalene core structure. This application note provides a detailed overview and comparison of three distinct and notable total synthesis protocols for this compound. The strategies discussed are the stereodivergent approach by Hsung and Gerasyuto, the synthesis from 2,6-lutidine by Ayer and Furuichi, and the stereospecific synthesis via a Robinson-Schöpf reaction by Stevens and Lee. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of a key synthetic workflow.

Introduction

The azaphenalene alkaloids, including this compound and its N-oxide, coccinelline, are crucial components of the chemical defense mechanism of ladybugs. Their intriguing biological activity and complex molecular architecture have made them compelling targets for total synthesis. The development of synthetic routes to these alkaloids not only provides access to these molecules for further biological studies but also drives the innovation of new synthetic methodologies. This note will detail and compare three seminal total syntheses of this compound, highlighting the different strategic approaches to the construction of the challenging perhydro-9b-azaphenalene skeleton.

Comparative Analysis of Total Synthesis Protocols

The following table summarizes the key quantitative data from the three discussed total syntheses of this compound, allowing for a direct comparison of their efficiencies and key features.

| Parameter | Hsung and Gerasyuto (2006) | Ayer and Furuichi (1976) | Stevens and Lee (1979) |

| Starting Material | N-benzyl-glutarimide | 2,6-Lutidine | 2-Methyl-Δ¹-piperideine |

| Key Reaction | Intramolecular aza-[3+3] annulation | Intramolecular Mannich-type cyclization | Robinson-Schöpf reaction |

| Number of Steps (Longest Linear Sequence) | ~10 steps | ~8 steps | ~5 steps |

| Overall Yield | ~15% | Not explicitly reported | ~20% |

| Stereochemical Control | Stereodivergent | Diastereoselective | Stereospecific |

| Key Reagents | Piperidine (B6355638) trifluoroacetate, H₂, Pd(OH)₂, PtO₂, Barton's decarboxylation reagents | PhLi, MeCN, Na/isoamyl alcohol, Pyrrolidine (B122466)/AcOH, MeLi, SOCl₂ | Ethyl acetonedicarboxylate, Methylamine (B109427) hydrochloride |

Experimental Protocols

Stereodivergent Total Synthesis of this compound (Hsung and Gerasyuto)

This synthesis features a highly diastereoselective intramolecular aza-[3+3] annulation as the key step to construct the core structure.

Protocol for Key Intramolecular Aza-[3+3] Annulation and Subsequent Steps:

-

Synthesis of the Annulation Precursor: The synthesis begins with the preparation of an α,β-unsaturated aldehyde from N-benzyl-glutarimide over several steps.

-

Intramolecular Aza-[3+3] Annulation: To a solution of the α,β-unsaturated aldehyde precursor in CH₂Cl₂ at 0 °C is added piperidine trifluoroacetate. The reaction is stirred for 24 hours at room temperature. The resulting cyclized product is then subjected to hydrogenation with H₂ over Pd(OH)₂ in ethanol (B145695) to yield the saturated ester.

-

Stereodivergent Hydrogenation: The resulting unsaturated ester is hydrogenated using H₂ and PtO₂ in ethyl acetate (B1210297) to give a diastereomeric mixture of the fully saturated perhydro-9b-azaphenalene core. The desired cis-fused isomer is isolated by column chromatography.

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous KOH.

-

Barton Decarboxylation: The carboxylic acid is then subjected to Barton's decarboxylation conditions to afford (±)-precoccinelline.

Workflow Diagram for Hsung and Gerasyuto's Synthesis:

Caption: Key steps in the stereodivergent total synthesis of this compound by Hsung and Gerasyuto.

Total Synthesis of this compound from 2,6-Lutidine (Ayer and Furuichi)

This approach utilizes a biomimetic-inspired intramolecular cyclization of a keto-dialdehyde equivalent.

Protocol for the Synthesis:

-

Preparation of the Acetal (B89532): 2,6-Lutidine is treated with phenyllithium (B1222949) followed by β-bromopropionaldehyde dimethyl acetal to yield the corresponding acetal.

-

Ketone Formation: The acetal is then reacted with phenyllithium and acetonitrile (B52724) to introduce an acetyl group, which is subsequently protected as a ketal.

-

Piperidine Ring Formation: The pyridine (B92270) ring is reduced to a piperidine using sodium in isoamyl alcohol.

-

Hydrolysis and Cyclization: The acetal and ketal protecting groups are removed by acid hydrolysis to give a keto-aldehyde which spontaneously cyclizes to a carbinolamine ketol. Treatment of this intermediate with pyrrolidine and acetic acid in refluxing tetrahydrofuran (B95107) affords a mixture of ketones.

-

Final Steps: The desired ketone isomer is separated and treated with methyllithium, followed by dehydration with thionyl chloride and subsequent hydrogenation to yield (±)-precoccinelline.

Stereospecific Total Synthesis of this compound via Robinson-Schöpf Reaction (Stevens and Lee)

This elegant synthesis constructs the core of this compound in a single step from simple precursors, mimicking the proposed biosynthesis.

Protocol for the Robinson-Schöpf Reaction and Subsequent Transformation:

-

Preparation of the Dialdehyde (B1249045) Equivalent: The synthesis starts from 2-methyl-Δ¹-piperideine which is converted to a stable dialdehyde equivalent.

-

Robinson-Schöpf Reaction: The amine dialdehyde equivalent is condensed with ethyl acetonedicarboxylate and methylamine hydrochloride in a buffered aqueous solution (pH ~5). This one-pot reaction directly assembles the tricyclic skeleton of this compound with the correct stereochemistry.

-

Decarboxylation: The resulting β-keto ester is decarboxylated by heating in acidic solution to afford a ketone.

-

Conversion to this compound: The ketone is then converted to (±)-precoccinelline via a Wolff-Kishner reduction or a similar deoxygenation method.

Conclusion

The total syntheses of this compound by Hsung and Gerasyuto, Ayer and Furuichi, and Stevens and Lee showcase a variety of strategic approaches to the construction of this fascinating alkaloid. The Robinson-Schöpf approach by Stevens and Lee is notable for its biomimetic nature and efficiency in assembling the core structure. The synthesis by Ayer and Furuichi provides a more classical, stepwise approach. The more recent stereodivergent synthesis by Hsung and Gerasyuto introduces a powerful aza-[3+3] annulation methodology, allowing for the synthesis of multiple related alkaloids. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for stereochemical diversity, overall efficiency, or the exploration of novel synthetic methods. These detailed protocols and comparative data serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery.

Application Notes and Protocols for the Extraction and Purification of Precoccinelline from Ladybird Beetles

For Researchers, Scientists, and Drug Development Professionals

Introduction